

# Unveiling the Molecular Architecture of Azido-PEG6-C2-Boc: A Technical Guide

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## Compound of Interest

Compound Name: Azido-PEG6-C2-Boc

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This technical guide provides a detailed structural analysis of **Azido-PEG6-C2-Boc**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This molecule is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile bridge to connect a target protein ligand with an E3 ligase ligand.

## Core Structural Components

**Azido-PEG6-C2-Boc** is comprised of four key chemical moieties, each contributing to its specific functionality in bioconjugation and drug development. A thorough understanding of its structure is paramount for its effective application. The constituent parts are:

- Azido Group ( $N_3$ ):** This functional group is a cornerstone of "click chemistry." It readily participates in highly efficient and specific cycloaddition reactions with alkynes, enabling the stable and covalent linkage to molecules bearing an alkyne group.<sup>[1][2]</sup>
- Polyethylene Glycol (PEG) Linker (PEG6):** The central backbone of the molecule consists of six repeating ethylene glycol units. This PEG chain imparts desirable pharmacokinetic properties, including increased hydrophilicity and solubility in aqueous media. The length of the PEG linker is a critical parameter in PROTAC design, influencing the distance and orientation between the two protein ligands.

- **C2-Amine Spacer:** A two-carbon ethylamine spacer separates the PEG linker from the Boc protecting group. This component provides a site for conjugation after the removal of the Boc group.
- **tert-Butoxycarbonyl (Boc) Protecting Group:** The Boc group is a widely used protecting group for amines.[3] It prevents the primary amine from undergoing unwanted reactions during synthesis and can be selectively removed under specific acidic conditions to reveal the reactive amine for subsequent conjugation.

The systematic IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. The molecular formula is  $C_{19}H_{38}N_4O_8$ .<sup>[4]</sup>

## Molecular Structure Visualization

To facilitate a clear understanding of the spatial arrangement and connectivity of these components, the following diagram illustrates the chemical structure of **Azido-PEG6-C2-Boc**.

Figure 1. Chemical structure of **Azido-PEG6-C2-Boc**.

## Experimental Considerations and Applications

The utility of **Azido-PEG6-C2-Boc** lies in its sequential reactivity. The azido group provides a stable handle for conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).<sup>[1]</sup> Following this, the Boc protecting group can be efficiently removed to expose the primary amine, which is then available for reaction with a variety of electrophiles, such as activated carboxylic acids (e.g., NHS esters), to form a stable amide bond. This step-wise approach allows for the controlled and directed assembly of complex biomolecules.

In the context of PROTACs, the azido group might be reacted with an alkyne-modified E3 ligase ligand, followed by deprotection of the Boc group and subsequent reaction with a carboxylic acid-functionalized target protein ligand. The PEG6 linker in this construct serves to span the distance between the two proteins, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.<sup>[5][6]</sup>

## Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>38</sub> N <sub>4</sub> O <sub>8</sub>	[4]
Molecular Weight	450.53 g/mol	[4]
CAS Number	1292268-15-5	[4]

## Conclusion

**Azido-PEG6-C2-Boc** is a well-defined and versatile chemical tool with significant applications in chemical biology and drug discovery. Its defined structure, incorporating a reactive azide, a flexible PEG linker, and a protected amine, provides a robust platform for the construction of sophisticated molecular architectures, most notably PROTACs. A comprehensive understanding of its constituent parts and their chemical reactivity is essential for its successful implementation in research and development.

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